N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its chemical structure combines an indole moiety, a tetrazole ring, and an acetamide group. Let’s break it down:
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Indole: : The indole ring (1H-indol-6-yl) is a common structural motif found in various natural products, pharmaceuticals, and bioactive compounds. It imparts aromaticity and plays a crucial role in the compound’s properties.
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Tetrazole: : The tetrazole ring (2-methyl-2H-tetrazol-5-yl) is another heterocyclic ring system. Tetrazoles are known for their diverse pharmacological activities, including antimicrobial and antihypertensive effects.
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Acetamide: : The acetamide group (phenoxyacetamide) contributes to the overall solubility and stability of the compound.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Compound X, but I’ll highlight a common one:
Indole Synthesis:
Industrial Production:
- Large-scale production typically involves batch or continuous processes.
- Precursor chemicals are sourced commercially or synthesized in-house.
- Optimization focuses on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the indole ring can lead to the formation of indoxyl derivatives.
Reduction: Reduction of the tetrazole ring may yield hydrazine derivatives.
Substitution: Substitution reactions at the phenyl ring can modify its properties.
Common Reagents: Sodium azide, chloroacetyl chloride, reducing agents.
Major Products: Indoxyl derivatives, hydrazine-substituted compounds.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its indole moiety and tetrazole ring.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
Molecular Targets: Compound X likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Compound X’s combination of indole and tetrazole sets it apart.
Similar Compounds: Other indole-based molecules, tetrazole-containing drugs.
Properties
Molecular Formula |
C19H18N6O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1-methylindol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H18N6O2/c1-24-10-9-13-3-6-15(11-17(13)24)20-18(26)12-27-16-7-4-14(5-8-16)19-21-23-25(2)22-19/h3-11H,12H2,1-2H3,(H,20,26) |
InChI Key |
UCOMAFVCTGCBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
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